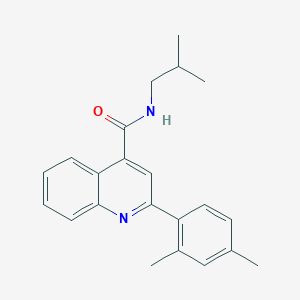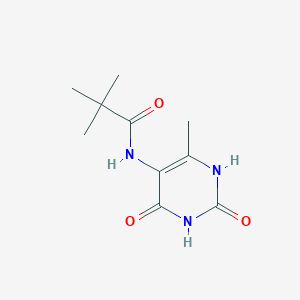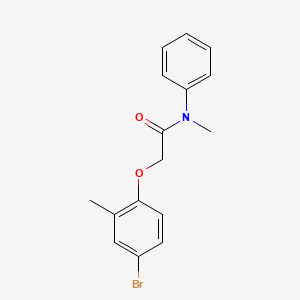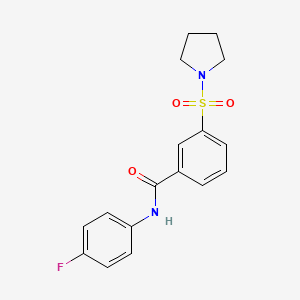
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide, also known as DIQ, is a synthetic compound that belongs to the family of quinolinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins in cells. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of AKT, which is involved in cell survival and growth. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In animal models, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Direcciones Futuras
For research on 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide include the development of new derivatives with improved pharmacological properties, the use of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide as a tool for studying proteins, and the investigation of its potential use in combination with other drugs or therapies.
Métodos De Síntesis
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide can be synthesized by reacting 2,4-dimethyl aniline with isobutyl isocyanate in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then treated with 2-chloroquinoline-4-carboxylic acid to obtain 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide. The overall yield of this method is around 70%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In one study, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide was shown to induce apoptosis (programmed cell death) in breast cancer cells by inhibiting the activity of a protein called AKT. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been studied for its potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
In biochemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used as a probe to study the structure and function of proteins. For example, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used to study the binding of a protein called PPARγ to DNA, which is involved in the regulation of gene expression. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been used to study the interaction between proteins and small molecules, which could lead to the development of new drugs.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)13-23-22(25)19-12-21(17-10-9-15(3)11-16(17)4)24-20-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBBKLSRROIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)



![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)

![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)